molecular formula C16H21NOS B7606630 N-(1-adamantyl)-2-thiophen-3-ylacetamide

N-(1-adamantyl)-2-thiophen-3-ylacetamide

Cat. No.: B7606630
M. Wt: 275.4 g/mol
InChI Key: NPLLLTHYOSKXTK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-thiophen-3-ylacetamide is a chemical research reagent designed for investigative applications. This compound belongs to a class of adamantyl derivatives that have demonstrated significant research value, particularly as potent and selective inhibitors of the 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) enzyme . The 11β-HSD1 enzyme plays a critical role in metabolic syndrome by catalyzing the intracellular conversion of inert cortisone to physiologically active cortisol within key tissues like the liver and adipose tissue . Elevated intracellular cortisol levels are implicated in the development of insulin resistance, type 2 diabetes, dyslipidemia, and obesity . By potentially inhibiting 11β-HSD1, this compound serves as a valuable tool for researchers studying the pathophysiology of metabolic diseases and exploring novel therapeutic strategies. The structure of this compound, which incorporates an adamantyl group linked to a thiophene heterocycle, is characteristic of inhibitors that show high affinity for the 11β-HSD1 enzyme, low nanomolar inhibitory activity, and desirable selectivity over related enzymes like 11β-HSD2 . Beyond metabolic research, adamantylamine derivatives are also investigated for their protective activity against toxins and viruses with intracellular modes of action, indicating potential utility in virology and toxicology research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and utilize it within the ethical and legal boundaries of scientific inquiry.

Properties

IUPAC Name

N-(1-adamantyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-15(6-11-1-2-19-10-11)17-16-7-12-3-13(8-16)5-14(4-12)9-16/h1-2,10,12-14H,3-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLLLTHYOSKXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-thiophen-3-ylacetamide typically involves the following steps:

    Formation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrile using lithium aluminum hydride (LiAlH4) or by the Ritter reaction of adamantane with acetonitrile and sulfuric acid.

    Acylation of 1-adamantylamine: The 1-adamantylamine is then reacted with 2-thiophen-3-ylacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the acylation step and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: N-(1-adamantyl)-2-thiophen-3-ylamine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(1-adamantyl)-2-thiophen-3-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and potentially disrupt their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Acetamide Adamantyl, thiophen-3-yl ~289.4* High lipophilicity, sulfur-mediated interactions
N-(1-Adamantyl)carbothioamide () Carbothioamide Adamantyl, variable amines ~250–350 Antimicrobial activity, metabolic instability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide Dichlorophenyl, thiazol-2-yl 302.16 Twisted conformation, ligand potential
N-Acetyl Norfentanyl () Acetamide Piperidinyl, phenyl 274.4 Opioid activity, rapid metabolism

*Calculated based on structural formula.

Q & A

Basic: What are the recommended synthetic routes for N-(1-adamantyl)-2-thiophen-3-ylacetamide?

Answer:
The synthesis of adamantyl-containing acetamides typically involves multi-step reactions. A common approach includes coupling 1-adamantylamine with a thiophene acetic acid derivative. For example:

  • Step 1: Activation of the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride).
  • Step 2: Amide bond formation under controlled pH (7–9) and temperature (0–25°C) with a base like triethylamine to neutralize HCl byproducts .
  • Step 3: Purification via column chromatography or recrystallization.
    Alternative methods include click chemistry for introducing functional groups (e.g., azide-alkyne cycloaddition), as demonstrated in adamantyl-triazole hybrids .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry (e.g., adamantyl C–H signals at δ ~1.6–2.1 ppm; thiophene protons at δ ~6.8–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% ideal for biological assays) and detects side products .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography: Resolves 3D conformation (if crystalline) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during acylation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
  • Catalyst Use: Additives like 4-dimethylaminopyridine (DMAP) accelerate amide coupling .
  • Real-Time Monitoring: Thin-layer chromatography (TLC) or in-situ NMR tracks reaction progress .
  • Design of Experiments (DoE): Statistical optimization of variables (e.g., molar ratios, pH) maximizes yield .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's biological activity?

Answer:

  • Multi-Assay Validation: Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with in vivo models to cross-verify results .
  • Structural Dynamics Analysis: Molecular dynamics simulations assess conformational flexibility in solution vs. crystal states .
  • Metabolite Profiling: LC-MS identifies bioactive metabolites that may differ from parent compound predictions .

Basic: What are the key structural features of this compound that influence its biological interactions?

Answer:

  • Adamantyl Group: High lipophilicity enhances membrane permeability and protein binding via van der Waals interactions .
  • Thiophene Ring: π-π stacking with aromatic residues in target proteins (e.g., kinases, GPCRs) .
  • Acetamide Linker: Hydrogen bonding with catalytic residues (e.g., serine in proteases) .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?

Answer:

  • Isotopic Labeling: Synthesize deuterated or 13C-labeled analogs to track metabolic fate via LC-MS .
  • Microsomal Incubations: Liver microsomes identify Phase I metabolites (oxidation, hydrolysis) .
  • Bile/Cohort Analysis: Collect bile and urine samples to detect Phase II conjugates (e.g., glucuronidation) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of fine particulates .
  • Emergency Protocols: Immediate access to safety showers and eye-wash stations .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Answer:

  • Purity Requirements: ≥98% purity via HPLC to avoid crystal defects .
  • Solvent Screening: Test solvent mixtures (e.g., methanol/acetone) for slow evaporation .
  • Temperature Gradients: Gradual cooling (0.5°C/day) promotes ordered lattice formation .

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